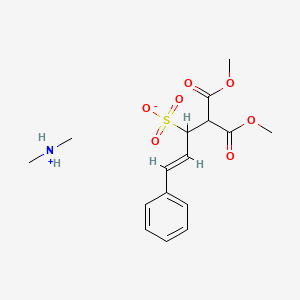![molecular formula C19H33N3O B6003449 2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6003449.png)
2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane, also known as AC-262,536, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). SARMs are a group of compounds that are being developed for their potential therapeutic benefits in the treatment of various diseases, including muscle wasting, osteoporosis, and hypogonadism. AC-262,536 is a relatively new SARM that has been shown to have promising results in preclinical studies.
Mechanism of Action
2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane works by selectively binding to androgen receptors in muscle and bone tissue, which results in the activation of genes that promote muscle growth and bone density. Unlike traditional anabolic steroids, which can also bind to androgen receptors in other tissues, such as the prostate gland and the liver, SARMs like 2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane are designed to have tissue-specific effects, which may reduce the risk of side effects.
Biochemical and Physiological Effects:
In preclinical studies, 2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane has been shown to increase muscle mass and bone density, improve physical performance, and increase libido. These effects are thought to be mediated by the compound's ability to selectively bind to and activate androgen receptors in muscle and bone tissue. 2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane has also been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane in lab experiments is its tissue-specific effects, which may reduce the risk of side effects compared to traditional anabolic steroids. 2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane is also relatively easy to synthesize, which may make it more accessible for researchers. However, one limitation of 2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic benefits and safety profile.
Future Directions
There are several potential future directions for research on 2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane. One area of interest is the potential use of 2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane in the treatment of muscle wasting and osteoporosis in older adults. Another area of interest is the potential use of 2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane in the treatment of muscle and bone diseases in patients with chronic illnesses, such as cancer and HIV. Additionally, more research is needed to fully understand the long-term safety profile of 2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane and its potential for abuse.
Synthesis Methods
The synthesis of 2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane involves several steps, including the reaction of 4-piperidone with acetic anhydride to form N-acetyl-4-piperidone, which is then reacted with cyclopropylmethylamine to form the desired product. The synthesis of 2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane has been shown to have potential therapeutic benefits in the treatment of muscle wasting, osteoporosis, and hypogonadism. In preclinical studies, 2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane has been shown to increase muscle mass and bone density, improve physical performance, and increase libido. These effects are thought to be mediated by the compound's ability to selectively bind to and activate androgen receptors in muscle and bone tissue.
properties
IUPAC Name |
1-[4-[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O/c1-16(23)21-10-5-18(6-11-21)22-12-8-19(15-22)7-2-9-20(14-19)13-17-3-4-17/h17-18H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXRWAHHOGDPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC3(C2)CCCN(C3)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6003368.png)
![N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]butanamide](/img/structure/B6003382.png)
![N,N-dimethyl-5-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003385.png)
![2-methyl-6-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6003394.png)

![2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003402.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6003412.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6003419.png)
![N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6003421.png)

![N-cyclohexyl-N-methyl-3-({[(4-methyl-1H-imidazol-5-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B6003430.png)
![1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6003434.png)
![6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B6003438.png)
![4-chloro-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6003441.png)